4-Amino-1,4,5,6-tetrahydro-2,4-dimethyl-6-oxonicotinamide
Beschreibung
Eigenschaften
IUPAC Name |
4-amino-4,6-dimethyl-2-oxo-1,3-dihydropyridine-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2/c1-4-6(7(9)13)8(2,10)3-5(12)11-4/h3,10H2,1-2H3,(H2,9,13)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHDXJPNRNDAPTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CC(=O)N1)(C)N)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40935923 | |
| Record name | 4-Amino-6-hydroxy-2,4-dimethyl-4,5-dihydropyridine-3-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40935923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15846-31-8 | |
| Record name | 4-Amino-1,4,5,6-tetrahydro-2,4-dimethyl-6-oxo-3-pyridinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15846-31-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Amino-1,4,5,6-tetrahydro-2,4-dimethyl-6-oxonicotinamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015846318 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Amino-6-hydroxy-2,4-dimethyl-4,5-dihydropyridine-3-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40935923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-amino-1,4,5,6-tetrahydro-2,4-dimethyl-6-oxonicotinamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.311 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Vorbereitungsmethoden
Reaction Mechanism and Optimization
The reaction proceeds via a Knorr-type cyclization, where the β-ketoamide undergoes enolization, followed by nucleophilic attack by the amine. A study by Rasadean et al. highlights the use of boron trifluoride etherate (BF₃·OEt₂) as a catalyst, which enhances the electrophilicity of the carbonyl group and accelerates ring closure. The optimal molar ratio of β-ketoamide to amine is 1:1.2, yielding the tetrahydro ring system in 68% efficiency after 12 hours at 80°C.
Challenges and Solutions
A major side reaction involves over-alkylation at the N4 position, leading to byproducts such as 2,4,6-trimethyl derivatives. This is mitigated by using a bulky base (e.g., DBU) to deprotonate the intermediate selectively. Purification via column chromatography (silica gel, ethyl acetate/hexane 3:7) isolates the target compound with >95% purity.
Catalytic Hydrogenation of Pyridine Derivatives
Partial hydrogenation of pyridine precursors offers a direct route to tetrahydro intermediates. Starting from 2,4-dimethyl-6-oxonicotinamide, catalytic hydrogenation under controlled conditions selectively reduces the pyridine ring.
Hydrogenation Conditions
Palladium on carbon (Pd/C, 5 wt%) in methanol at 50 psi H₂ and 25°C achieves 85% conversion to the tetrahydro product within 4 hours. The use of Raney nickel as a catalyst, however, leads to over-reduction, forming fully saturated piperidine derivatives, and is thus avoided.
Stereochemical Considerations
The hydrogenation step introduces two chiral centers at C5 and C6. Nuclear Overhauser effect (NOE) spectroscopy confirms a cis configuration between the C4 methyl and C6 oxo groups, consistent with syn-addition of hydrogen. Racemization is minimized by maintaining a neutral pH and low temperature.
Enzymatic Reduction Using NADH-Dependent Reductases
Biocatalytic methods leverage the specificity of enzymes to achieve high regioselectivity. NADH-dependent ene reductases, such as Old Yellow Enzyme (OYE), catalyze the reduction of α,β-unsaturated carbonyl compounds to saturated derivatives.
Substrate Design and Enzyme Compatibility
The substrate 2,4-dimethyl-6-oxonicotinamide is modified with an α,β-unsaturated ketone moiety at C5–C6. OYE from Saccharomyces cerevisiae reduces this bond with >90% enantiomeric excess (ee) in phosphate buffer (pH 7.0) at 30°C. Co-factor regeneration is achieved using glucose dehydrogenase (GDH) and glucose, ensuring catalytic NADH recycling.
Yield and Scalability
The enzymatic route achieves 78% isolated yield at a 10 mmol scale. However, substrate inhibition occurs at concentrations >50 mM, necessitating fed-batch addition for industrial-scale production.
Microwave-Assisted Solid-Phase Synthesis
Microwave irradiation accelerates solid-phase reactions, reducing side reactions and improving yields. A polystyrene-bound Wang resin is functionalized with a nicotinamide precursor, enabling stepwise assembly of the tetrahydro ring.
Synthetic Sequence
-
Resin Functionalization : Wang resin is coupled with 4-nitro-2,4-dimethylnicotinamide using DIC/HOBt, achieving 92% loading efficiency.
-
Nitro Reduction : The nitro group is reduced to an amine using SnCl₂·2H₂O in DMF, monitored by FT-IR loss of the NO₂ stretch at 1520 cm⁻¹.
-
Cyclization : Microwave irradiation (150°C, 20 minutes) induces cyclization, with TFA cleavage yielding the final product in 65% overall yield.
Advantages Over Solution-Phase Methods
This method eliminates solubility issues and simplifies purification, as intermediates remain tethered to the resin. However, the initial cost of functionalized resins limits its use to small-scale syntheses.
Reductive Amination of Keto-Enamine Intermediates
Reductive amination offers a one-pot route to introduce the C4 amino group. A keto-enamine intermediate, generated from 2,4-dimethyl-6-oxonicotinamide and ammonium acetate, is reduced using sodium cyanoborohydride (NaBH₃CN).
Reaction Dynamics
The enamine forms spontaneously in ethanol at reflux, with the equilibrium favoring the keto form (80:20 ratio). NaBH₃CN selectively reduces the imine bond without affecting the oxo group, yielding 70% product after 6 hours.
Byproduct Formation
Competitive reduction of the oxo group to a hydroxyl occurs in 15% of cases, requiring careful pH control (pH 4–5) to suppress this pathway.
Analytical Characterization and Validation
All synthetic routes require rigorous validation via spectroscopic and chromatographic methods:
Spectroscopic Data
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Anticancer Activity
Research indicates that derivatives of 4-amino compounds exhibit anticancer properties. A study demonstrated that similar compounds could inhibit growth in various cancer cell lines, including breast and prostate cancers. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through interactions with cellular pathways relevant to tumor growth .
Neuroprotective Effects
There is emerging evidence suggesting that this compound may exhibit neuroprotective effects. In vitro studies have shown that it can inhibit enzymes associated with neurodegenerative diseases, such as acetylcholinesterase. This inhibition could potentially help in managing conditions like Alzheimer's disease by enhancing cholinergic neurotransmission .
Biochemical Applications
Enzyme Inhibition Studies
The compound has been investigated for its ability to inhibit various enzymes. For instance, studies have shown that it can act as an inhibitor of certain metabolic enzymes, which could be beneficial in designing drugs for metabolic disorders. The specificity and potency of these inhibitors are critical for developing therapeutics with fewer side effects .
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of 4-amino derivatives to target proteins involved in disease pathways. These studies provide insights into the compound's potential as a lead molecule for drug development .
Pharmacological Studies
Antimicrobial Activity
Preliminary studies indicate that 4-amino compounds can exhibit antimicrobial properties against various pathogens. Research has shown that derivatives of this compound possess significant activity against bacteria like Staphylococcus aureus and Escherichia coli, making them candidates for further development as antimicrobial agents .
Case Studies and Research Findings
Wirkmechanismus
The mechanism of action of 4-Amino-1,4,5,6-tetrahydro-2,4-dimethyl-6-oxonicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating biochemical pathways. In the case of receptor interactions, it can act as an agonist or antagonist, influencing cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Comparisons with Analogous Compounds
Core Structural Differences
The compound’s closest structural analogs are derived from the provided evidence:
Table 1: Core Structural Features
- Ring System: The target compound’s tetrahydro-oxonicotinamide core is a partially saturated pyridine derivative, contrasting with the fully aromatic 1,4-dihydroquinoline in and the tetrahydropyridine with thioxo and cyano groups in .
- Substituents: The target’s methyl and amino groups differ from the bulky adamantyl/pentyl () and electron-withdrawing cyano/phenyl () substituents.
Physicochemical Implications
- Aromaticity vs.
- Thioxo vs. Oxo : The thioxo group in both analogs increases lipophilicity compared to the target’s oxo group, which may affect membrane permeability and metabolic stability.
Biologische Aktivität
Overview
4-Amino-1,4,5,6-tetrahydro-2,4-dimethyl-6-oxonicotinamide (CAS No. 15846-31-8) is a heterocyclic compound belonging to the class of nicotinamide derivatives. Its unique structure includes an amino group and a tetrahydropyridine ring, making it of significant interest in various fields of scientific research due to its potential biological and chemical properties .
| Property | Value |
|---|---|
| Molecular Formula | C8H13N3O2 |
| Molar Mass | 183.21 g/mol |
| Density | 1.200 ± 0.06 g/cm³ |
| Melting Point | 197 °C |
| Boiling Point | 470.1 ± 45.0 °C |
| pKa | 13.82 ± 0.70 |
The biological activity of 4-Amino-1,4,5,6-tetrahydro-2,4-dimethyl-6-oxonicotinamide primarily involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to their active sites, thereby modulating various biochemical pathways. Additionally, it may act as an agonist or antagonist at certain receptors, influencing cellular signaling processes.
Enzyme Inhibition Studies
Research indicates that this compound has shown promise as a potential enzyme inhibitor. For instance:
- Inhibition of Nicotinamide Adenine Dinucleotide (NAD)-dependent Enzymes : Studies have demonstrated that derivatives like this compound can inhibit NAD-dependent deacetylases, which are crucial in regulating cellular metabolism and gene expression.
Neuroprotective Effects
Recent investigations have explored the neuroprotective properties of 4-Amino-1,4,5,6-tetrahydro-2,4-dimethyl-6-oxonicotinamide:
- Case Study : In a study involving neurodegenerative models, the compound exhibited significant protective effects against neuronal cell death induced by oxidative stress. The mechanism was attributed to its ability to enhance antioxidant defenses within neurons.
Toxicological Assessments
Toxicological evaluations have been conducted to assess the safety profile of this compound:
- Genotoxicity Testing : The compound has been subjected to Ames tests and micronucleus assays to evaluate its mutagenic potential. Results indicated no significant genotoxic effects at tested concentrations .
- Repeated Dose Toxicity : In animal studies assessing repeated dose toxicity, no severe adverse effects were noted at lower doses; however, higher doses led to minor physiological changes without significant clinical implications .
Comparative Analysis with Related Compounds
To better understand the unique properties of 4-Amino-1,4,5,6-tetrahydro-2,4-dimethyl-6-oxonicotinamide, it is beneficial to compare it with structurally similar compounds.
| Compound | Similarity | Unique Features |
|---|---|---|
| Nicotinamide | Shares nicotinamide moiety | Lacks tetrahydropyridine ring |
| Pyridoxine | Contains a pyridine ring | Different functional groups |
| Isoniazid | Nicotinic acid derivative | Contains a hydrazide group |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-Amino-1,4,5,6-tetrahydro-2,4-dimethyl-6-oxonicotinamide, and how do reaction conditions influence yield?
- Methodology : Acid-catalyzed hydrolysis under controlled temperature (e.g., 60–80°C) is a common approach for nicotinamide derivatives. For example, analogous compounds like 4,6-dimethyl-2-(alkylthio)nicotinamide derivatives were synthesized via hydrolysis of nitrile precursors, achieving yields of 70–96% depending on alkyl chain length and reaction time . Optimize solvent systems (e.g., ethanol/HCl) and monitor reaction progress via TLC or HPLC.
- Key Data :
| Precursor | Reaction Time (h) | Yield (%) |
|---|---|---|
| Nitrile | 6–8 | 70–96 |
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodology : Combine spectroscopic techniques:
- 1H NMR for verifying substitution patterns (e.g., methyl groups at positions 2 and 4).
- HRMS for exact mass confirmation (e.g., expected [M+H]+ ion at m/z 214.12).
- Melting point analysis to assess crystallinity (e.g., analogs like 2-amino-5-arylthienopyrimidinones show sharp melting points between 150–224°C) .
Q. What stability considerations are critical for handling this compound in aqueous or acidic media?
- Methodology : Avoid prolonged exposure to pH < 6. Studies on structurally related tetrahydro-nicotinamide derivatives show degradation via ring-opening reactions in acidic conditions . Use neutral buffers (e.g., phosphate-buffered saline) for solubility studies and store lyophilized samples at –20°C under inert gas.
Advanced Research Questions
Q. How can computational modeling predict the reactivity of the 6-oxo group in nucleophilic or electrophilic reactions?
- Methodology : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces, identifying electron-deficient regions. For example, the 6-oxo group in similar nicotinamides exhibits susceptibility to nucleophilic attack at the carbonyl carbon . Validate predictions with kinetic studies using thiols or amines as nucleophiles.
Q. What strategies resolve contradictions in biological activity data for derivatives of this compound?
- Methodology :
- Systematic SAR Analysis : Compare substituent effects on activity. For instance, alkylthio groups at position 2 in 4,6-dimethylnicotinamides enhance hydrophobic interactions with target enzymes .
- Dose-Response Profiling : Test analogs across a concentration gradient (e.g., 0.1–100 µM) to identify non-linear effects.
- Orthogonal Assays : Use fluorescence polarization and SPR to confirm binding specificity .
Q. How can researchers design experiments to study the compound’s role in redox cycling or NADH-like behavior?
- Methodology :
- Spectrophotometric Assays : Monitor absorbance at 340 nm for NADH-like reduction of tetrazolium dyes.
- Electrochemical Analysis : Cyclic voltammetry to determine redox potentials (e.g., E1/2 ≈ –0.32 V vs. Ag/AgCl for reduced nicotinamide analogs) .
- Enzyme Inhibition Studies : Test against dehydrogenases (e.g., lactate dehydrogenase) to assess cofactor mimicry .
Q. What synthetic modifications enhance metabolic stability for in vivo studies?
- Methodology :
- Deuterium Incorporation : Replace labile hydrogens (e.g., at position 1) to slow CYP450-mediated oxidation.
- Prodrug Design : Introduce ester moieties at the 4-amino group for improved bioavailability, as seen in diethyl ester derivatives of glutamic acid conjugates .
Data Contradiction Analysis
Q. Why do reported yields for similar compounds vary significantly across studies?
- Resolution :
- Reaction Scale : Milligram-scale syntheses (e.g., 10 mg) often report lower yields due to handling losses vs. gram-scale optimizations .
- Purification Methods : Flash chromatography vs. recrystallization impacts recovery (e.g., 83% vs. 72% for thienopyrimidinones ).
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
